molecular formula C10H11ClO3 B089159 Ethyl 2-(4-chlorophenoxy)acetate CAS No. 14426-42-7

Ethyl 2-(4-chlorophenoxy)acetate

Cat. No. B089159
CAS RN: 14426-42-7
M. Wt: 214.64 g/mol
InChI Key: QULRDJFRGVHKLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-(4-chlorophenoxy)acetate is synthesized through various chemical reactions, including Knoevenagel condensation, which involves the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions in benzene. This process leads to the formation of the compound, confirmed through spectral studies and X-ray diffraction studies, indicating its crystal structure in the monoclinic crystal system under the space group P21/n (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of ethyl 2-(4-chlorophenoxy)acetate and related compounds has been extensively studied. For example, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate exhibits a conjugated enol form and was crystallized in the monoclinic space group P2 1 /c. X-ray diffraction and various spectroscopic techniques, such as 1H NMR, FT-IR, and FT-Raman, have been employed to analyze the structure and confirm the Z-conformation of the thioamide moiety, indicating a high rotational barrier for the C=N bond (Prasanth et al., 2015).

Chemical Reactions and Properties

Ethyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, demonstrating unique reactivity patterns. For instance, 2-(chloromethoxy)ethyl acetate reacts with alcohols in the presence of silver carbonate to produce 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes, suggesting a mechanism involving neighboring group participation (Aitken et al., 1986).

Physical Properties Analysis

The synthesis and structural analysis of ethyl 2-(4-chlorophenoxy)acetate and similar compounds involve detailed examination of their physical properties through crystallography and spectroscopy. These studies reveal the compound's solid-state characteristics, including crystal system, space group, and molecular conformation, aiding in understanding its physical behavior and potential applications (Kumar et al., 2016); (Prasanth et al., 2015).

Chemical Properties Analysis

The chemical properties of ethyl 2-(4-chlorophenoxy)acetate, including its reactivity and interactions with other chemicals, are crucial for its application in various fields. Its synthesis through reactions like Knoevenagel condensation and the subsequent analysis of its molecular structure provide insights into its chemical behavior, which is essential for developing new materials and pharmaceuticals (Kumar et al., 2016).

Scientific Research Applications

  • Degradation and Environmental Treatment : In a study on the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2, Ethyl 2-(4-chlorophenoxy)acetate was found as a transient product. This research contributes to understanding advanced oxidation processes for wastewater treatment, particularly in identifying organic intermediates formed during the mineralization process (Sun & Pignatello, 1993).

  • Synthesis and Antimicrobial Studies : Ethyl (4-chlorophenoxy)acetate has been used as a precursor in synthesizing various 4-oxo-thiazolidine derivatives. These compounds were then studied for their antimicrobial properties, indicating the role of Ethyl 2-(4-chlorophenoxy)acetate in creating potentially beneficial antimicrobial agents (Patel, Mistry, & Desai, 2009).

  • Corrosion Inhibition : Ethyl 2-(4-chlorophenoxy)acetate derivatives have been evaluated as corrosion inhibitors for metals. A study on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4 H )-yl)acetate, highlighted their potential as effective corrosion inhibitors for copper in nitric acid media, demonstrating the chemical's utility in protecting metal surfaces (Zarrouk et al., 2014).

  • Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a derivative of Ethyl 2-(4-chlorophenoxy)acetate, has been synthesized and studied as an insect growth regulator. The research included comprehensive structure confirmation using various spectroscopic techniques and bio-assays against Galleria mellonella. It shows potential as a juvenile hormone mimic for potential use in insect growth regulation (Devi & Awasthi, 2022).

  • Metabolism and Drug Development : In pharmacology, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a structurally related compound, was studied in animals for its metabolism as a hypolipidemic agent. This kind of research is crucial for understanding the metabolic pathways and potential therapeutic applications of such compounds (Kobayashi, Ando, Sugihara, & Harigaya, 1987).

Safety And Hazards

Ethyl 2-(4-chlorophenoxy)acetate is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . It’s recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Future Directions

Research on Ethyl 2-(4-chlorophenoxy)acetate and similar compounds is ongoing. For instance, a study reported the synthesis of novel thioether derivatives containing 1,2,4-triazole moiety from 4-chlorophenol and ethyl 2-chloroacetate as starting materials . These compounds exhibited moderate antifungal activity .

properties

IUPAC Name

ethyl 2-(4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULRDJFRGVHKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162658
Record name Acetic acid, (4-chlorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenoxy)acetate

CAS RN

14426-42-7
Record name Acetic acid, (4-chlorophenoxy)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (4-chlorophenoxy)acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (4-chlorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-chlorophenoxyacetic acid (Aldrich) (18.62 g, 99.8 mmoles) and concentrated sulfuric acid (Fisher) (2.5 mL) in ethanol (170 mL) was refluxed with stirring under a DRIERITE tube for 96 hours. The reaction solution was cooled in an ice-bath, and the volatiles were removed by spin evaporation in vacuo to a volume of about 100 mL. The liquid was dissolved in dichloromethane (225 mL) and washed with a solution of 5% aqueous sodium bicarbonate (4×100 mL) and finally with brine (1×50 mL). The solution was dried over sodium sulfate and spin evaporated in vacuo to give 19.97 g (93% yield) of ethyl 4-chlorophenoxyacetate as an amber liquid.
Quantity
18.62 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-chlorophenoxyacetate acid (Aldrich) (18.62 g, 99.8 mmoles) and concentrated sulfuric acid (Fisher) (2.5 mL) in ethanol (170 mL) was refluxed with stirring under a Drierite tube for 96 hours. The reaction solution was cooled in an ice-bath, and the volatiles were removed by spin evaporation in vacuo to a volume of about 100 mL. The liquid was dissolved in dichloromethane (225 mL) and washed with a solution of 5% aqueous sodium bicarbonate (4×100 mL) and finally with brine (1×50 mL). The solution was dried over sodium sulfate and spin evaporated in vacuo to give 19.97 g (93% yield) of ethyl 4-chlorophenoxyacetate as an amber liquid.
Quantity
18.62 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DVN Rao, ARG Prasad, YN Spoorthy, DR Rao… - Journal of Taibah …, 2014 - Elsevier
Objectives To design a five step procedure for the synthesis of seven novel sulphur containing 1,2,4-triazole derivatives namely 4-[(3-(4-Chloro-phenoxymethyl)-5-(4-substituted-…
Number of citations: 19 www.sciencedirect.com
LJ Min, YX Shi, HK Wu, ZH Sun, XH Liu, BJ Li… - Applied Sciences, 2015 - mdpi.com
A series of novel thioether derivatives containing 1,2,4-triazole moiety were designed and synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials by multi-step …
Number of citations: 12 www.mdpi.com
VT D'Souza, J Nayak, DE D'Mello… - Journal of Molecular …, 2021 - Elsevier
Triazoles are well recognized in literature for their significant biologically active heterocyclic compounds. Also the quinoline nucleus found in several natural products shows a varied …
Number of citations: 10 www.sciencedirect.com
FH Al-Ostoot, YHE Mohammed… - Journal of Applied …, 2019 - japsonline.com
In bacterial resistance duty, the prompt increase against existent anti-microbial drugs is a challenging universal health problem. Bacteria represent a highly significant threat globally to …
Number of citations: 15 japsonline.com
SZ Siddiqui, MA Abbasi… - Indo Am J Pharm …, 2014 - umpir.ump.edu.my
1, 3, 4-Oxadiazole, a versatile molecule for designing potential bioactive agents. The 1, 3, 4-oxadiazole derivatives have been found to exhibit diverse biological activities such as anti-…
Number of citations: 10 umpir.ump.edu.my
S Ali, SZ Siddiqui, KM Khan, MA Abbasi… - Journal of the Iranian …, 2022 - Springer
In order to explore effective acetyl and butyrylcholinesterase enzyme inhibitors, a library of fifteen synthetic 1,2,4-substituted triazoles (5–19) was established and characterized using IR …
Number of citations: 2 link.springer.com
YHE Mohammed, VH Malojirao, P Thirusangu… - European journal of …, 2018 - Elsevier
Tumor microenvironment is a complex multistep event which involves several hallmarks that transform the normal cell into cancerous cell. Designing the novel antagonistic molecule to …
Number of citations: 27 www.sciencedirect.com
FH Al-Ostoot, HA Khamees, N Prasad, F Zameer… - Journal of Molecular …, 2022 - Elsevier
Xanthine oxidase (XO) is an interesting target for the synergic treatment of several diseases such as gout, hypertension, type 2 diabetes, and kidney disease. Associated complication …
Number of citations: 4 www.sciencedirect.com
YHE Mohammed, P Thirusangu… - Biomedicine & …, 2017 - Elsevier
Neoplastic metastasis is a major process where tumor cells migrate from the primary tumor and colonize at other parts of our body to form secondary tumor. Cancer incidences are rising …
Number of citations: 21 www.sciencedirect.com
X Zhu, J Ji, D Huang, Y Zhu, C Tang… - Chemical Biology & …, 2012 - Wiley Online Library
Chemical‐based common feature pharmacophore modelling of Niemann Pick C1 Like 1 inhibitors was performed to provide some insights on the important pharmacophore features …
Number of citations: 6 onlinelibrary.wiley.com

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